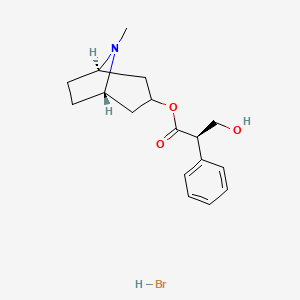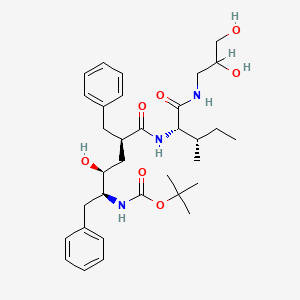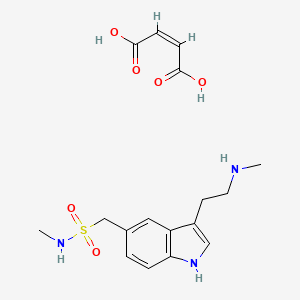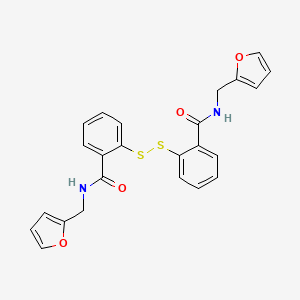
2,2'-Dithiobis(N-(2-methylfuran)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(2-methylfuran)benzamide) is an organic compound with the molecular formula C24H20N2O4S2 It features a disulfide bond linking two benzamide groups, each substituted with a 2-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) typically involves the reaction of 2-methylfuran with benzoyl chloride to form N-(2-methylfuran)benzamide. This intermediate is then subjected to oxidative coupling using a disulfide-forming reagent such as iodine or hydrogen peroxide, resulting in the formation of the disulfide bond between two N-(2-methylfuran)benzamide molecules.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(2-methylfuran)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(2-methylfuran)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and furan moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Depending on the substituents introduced, a variety of substituted benzamides or furans can be formed.
Scientific Research Applications
2,2’-Dithiobis(N-(2-methylfuran)benzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bond, which can undergo redox reactions.
Medicine: Explored for its potential therapeutic properties, particularly in targeting redox-sensitive pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets, particularly those involved in redox signaling pathways. The compound can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(benzamide): Similar structure but lacks the 2-methylfuran moiety.
N,N’-Dithiobis(2-nitrobenzamide): Contains nitro groups instead of methylfuran.
2,2’-Dithiobis(N-methylbenzamide): Similar but with a methyl group instead of methylfuran.
Uniqueness
2,2’-Dithiobis(N-(2-methylfuran)benzamide) is unique due to the presence of the 2-methylfuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
98051-77-5 |
|---|---|
Molecular Formula |
C24H20N2O4S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H20N2O4S2/c27-23(25-15-17-7-5-13-29-17)19-9-1-3-11-21(19)31-32-22-12-4-2-10-20(22)24(28)26-16-18-8-6-14-30-18/h1-14H,15-16H2,(H,25,27)(H,26,28) |
InChI Key |
JLUYBYQUBLVFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)SSC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


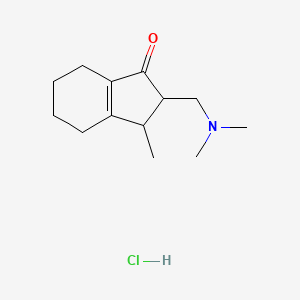
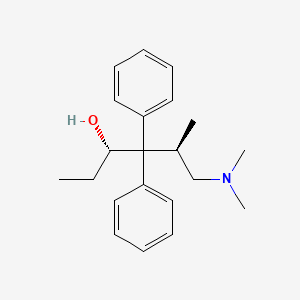
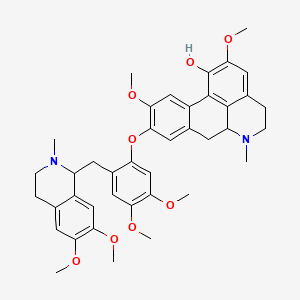
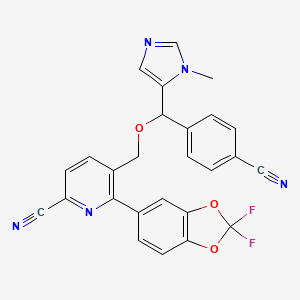

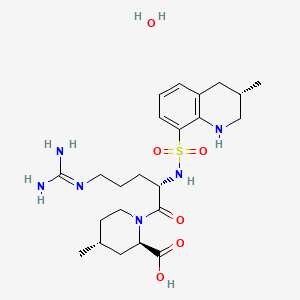
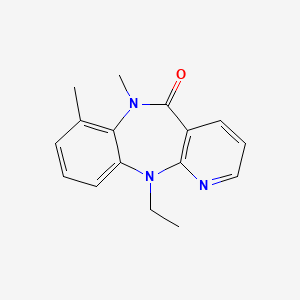
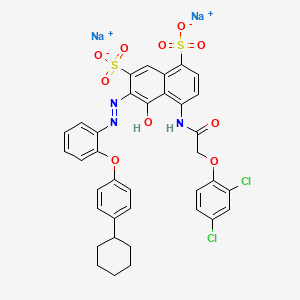
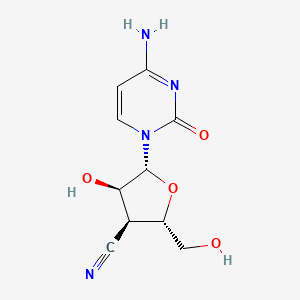
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)

